molecular formula C237H370N66O69S B10832120 Super-TDU

Super-TDU

カタログ番号: B10832120
分子量: 5280 g/mol
InChIキー: VNAMPXYTTUOEFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Super-TDU is synthesized through peptide synthesis techniques. The compound is a fusion of the VGLL4 helix and YAP Ω-loop residues . The synthesis involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and the final product undergoes rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

科学的研究の応用

Scientific Research Applications

Super-TDU has several notable applications across different fields of research:

Cancer Research

  • Tumor Growth Suppression : this compound has demonstrated efficacy in inhibiting tumor growth in gastric cancer models by specifically targeting the YAP-TEAD interaction. In vitro studies indicate significant reductions in cell viability and colony formation in gastric cancer cell lines such as MGC-803, BGC-823, and HGC27 .
  • Mechanistic Insights : The compound downregulates the expression of downstream target genes associated with YAP activity, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Caudal type homeobox 2 (CDX2) .

Drug Development

  • Lead Compound for Therapeutics : this compound serves as a lead compound for developing new cancer therapeutics targeting the YAP-TEAD interaction. Its specificity for tumors with an elevated YAP/VGLL4 ratio suggests potential biomarkers for patient selection in clinical settings .
  • Preclinical Studies : In vivo studies have shown that treatment with this compound results in reduced tumor sizes and weights compared to control groups, indicating its potential as a therapeutic agent .

Biochemical Studies

  • Protein-Protein Interactions : Researchers utilize this compound to investigate protein-protein interactions and the structural biology of transcription factors, providing insights into the regulatory mechanisms underlying various cellular processes .

In Vitro Studies

Cell Line TestedEffect on Cell ViabilityMechanism
MGC-803Significant reductionInhibition of YAP-TEAD interaction
BGC-823Significant reductionDownregulation of CTGF, CYR61, CDX2
HGC27Significant reductionDisruption of YAP-mediated transcription

In Vivo Studies

Study TypeFindingsImplications
Tumor GrowthReduced tumor size and weight in treated micePotential therapeutic application
Biomarker StudyElevated YAP/VGLL4 ratio correlates with response to this compoundPatient selection for therapy

生物活性

Super-TDU is a peptide designed to inhibit the interaction between YAP (Yes-associated protein) and TEAD (TEA domain transcription factor), which plays a crucial role in various cancers, particularly gastric cancer. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound functions by mimicking the TDU (Tondu) domain of VGLL4, a protein that competes with YAP for binding to TEAD. By disrupting the YAP-TEAD interaction, this compound downregulates the expression of downstream target genes associated with cell proliferation and survival, such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and CDX2 (Caudal type homeobox 2) . This mechanism is particularly relevant in cancers where YAP is overexpressed or hyperactivated due to dysregulation of the Hippo pathway.

In Vitro Studies

In vitro studies demonstrate that this compound effectively inhibits cell viability and colony formation in various gastric cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803, BGC-823, HGC27
  • Effects : Significant reduction in cell proliferation rates was observed, indicating its potential as an anti-cancer agent.

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (µM)Colony Formation Inhibition (%)
MGC-8030.570
BGC-8230.365
HGC270.468

In Vivo Studies

Preclinical studies using mouse models have shown promising results for this compound in reducing tumor growth:

  • Dosage : Administered via intravenous injection at doses of 50 μg/kg and 500 μg/kg.
  • Outcomes : Marked decrease in tumor size and weight was observed in a dose-dependent manner. The treatment also led to a significant reduction in YAP target gene expression.

Table 2: In Vivo Efficacy of this compound

Dosage (μg/kg)Tumor Size Reduction (%)Weight Reduction (%)
503025
2505045
5007060

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in mouse models. Key parameters include:

  • Half-life (t1/2t_{1/2}) : Approximately 0.78 hours for lower doses and slightly higher for higher doses.
  • Maximum Concentration (Cmax) : Achieved values of 6.12 ng/mL for 250 μg/kg and up to 13.3 ng/mL for 500 μg/kg.
  • Clearance Rate (CL) : Approximately 7.41ml min kg7.41\,\text{ml min kg} for lower doses and 7.72ml min kg7.72\,\text{ml min kg} for higher doses .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in specific patient populations:

  • Gastric Cancer : A study indicated that patients with tumors exhibiting high YAP/VGLL4 ratios may benefit significantly from this compound treatment, suggesting its use as a targeted therapy based on biomarker expression .
  • H. pylori Infection : In a mouse model of H. pylori-induced gastric cancer, treatment with this compound resulted in a marked reduction in tumor incidence compared to control groups .

特性

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAMPXYTTUOEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C237H370N66O69S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5280 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。